molecular formula C19H22IN5O B11263527 3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11263527
M. Wt: 463.3 g/mol
InChI Key: LPOIEEGIWPGYCK-UHFFFAOYSA-N
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Description

3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with piperazine and pyrrolidine moieties, along with an iodinated benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the iodinated benzoyl derivative, followed by the formation of the piperazine and pyrrolidine-substituted pyridazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound can be used to study biological pathways and interactions due to its unique structure and functional groups.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets. The iodinated benzoyl group may facilitate binding to certain proteins or enzymes, while the piperazine and pyrrolidine moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3-Chlorobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine: Similar structure but with a chlorinated benzoyl group instead of an iodinated one.

    3-[4-(3-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine: Features a brominated benzoyl group.

    3-[4-(3-Fluorobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine: Contains a fluorinated benzoyl group.

Uniqueness

The uniqueness of 3-[4-(3-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine lies in its iodinated benzoyl group, which can confer distinct chemical and biological properties compared to its chlorinated, brominated, or fluorinated analogs. The presence of iodine can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C19H22IN5O

Molecular Weight

463.3 g/mol

IUPAC Name

(3-iodophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H22IN5O/c20-16-5-3-4-15(14-16)19(26)25-12-10-24(11-13-25)18-7-6-17(21-22-18)23-8-1-2-9-23/h3-7,14H,1-2,8-13H2

InChI Key

LPOIEEGIWPGYCK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)I

Origin of Product

United States

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